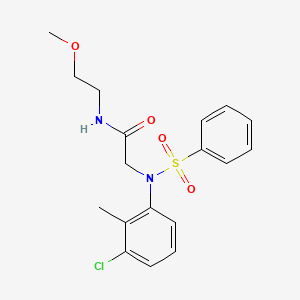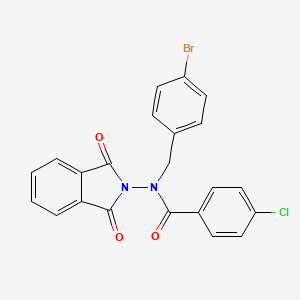
N-4-biphenylylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4-biphenylylnicotinamide, also known as BPN, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. BPN belongs to the class of nicotinamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-4-biphenylylnicotinamide is not fully understood, but it has been reported to act on multiple targets in the body. N-4-biphenylylnicotinamide has been found to inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP) and sirtuins, which are involved in DNA repair and aging processes. N-4-biphenylylnicotinamide has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-4-biphenylylnicotinamide has been found to exhibit a range of biochemical and physiological effects in various studies. N-4-biphenylylnicotinamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, N-4-biphenylylnicotinamide has been found to inhibit the growth of cancer cells and induce apoptosis. N-4-biphenylylnicotinamide has also been reported to modulate the immune response, which may have potential therapeutic applications in treating autoimmune disorders.
実験室実験の利点と制限
One advantage of using N-4-biphenylylnicotinamide in lab experiments is its high purity and availability. N-4-biphenylylnicotinamide can be synthesized in large quantities with good yields, which makes it a cost-effective compound for research. However, one limitation of using N-4-biphenylylnicotinamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on N-4-biphenylylnicotinamide. One potential area of research is investigating the mechanism of action of N-4-biphenylylnicotinamide in more detail, which may help to identify new targets for therapeutic intervention. Additionally, further studies are needed to explore the potential therapeutic applications of N-4-biphenylylnicotinamide in various fields such as cancer and autoimmune disorders. Another area of research is developing new synthetic methods for N-4-biphenylylnicotinamide with improved solubility and bioavailability. Overall, the potential therapeutic applications of N-4-biphenylylnicotinamide make it an exciting area of research for future studies.
Conclusion:
In conclusion, N-4-biphenylylnicotinamide is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. N-4-biphenylylnicotinamide has been found to exhibit a range of biochemical and physiological effects and has been studied for its potential in treating various diseases such as cancer, neurodegenerative diseases, and autoimmune disorders. Further research is needed to explore the mechanism of action of N-4-biphenylylnicotinamide in more detail and to identify new targets for therapeutic intervention. Overall, N-4-biphenylylnicotinamide is an exciting area of research with potential for significant therapeutic applications in the future.
合成法
The synthesis of N-4-biphenylylnicotinamide involves the reaction of 4-biphenylylcarboxylic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been reported to yield high purity N-4-biphenylylnicotinamide with good yields.
科学的研究の応用
N-4-biphenylylnicotinamide has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, neurodegenerative diseases, and autoimmune disorders. N-4-biphenylylnicotinamide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-4-biphenylylnicotinamide has been studied for its potential in treating autoimmune disorders such as multiple sclerosis by modulating the immune response.
特性
IUPAC Name |
N-(4-phenylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(16-7-4-12-19-13-16)20-17-10-8-15(9-11-17)14-5-2-1-3-6-14/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAUEVYGCAEROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163022.png)
![diethyl [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B5163032.png)
![N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163040.png)

![2-methyl-3-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5163045.png)


![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
![3-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5163088.png)

![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)